Erbium(III) hexafluoroacetylacetonate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

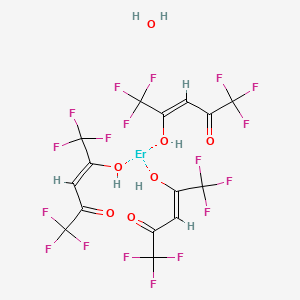

Erbium(III) hexafluoroacetylacetonate hydrate is an organometallic compound with the chemical formula Er(CF₃COCHCOCF₃)₃•xH₂O. It is known for its pink crystalline appearance and is primarily used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erbium(III) hexafluoroacetylacetonate hydrate is typically synthesized through a reaction between erbium(III) chloride and hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to maintain precise temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands such as phosphines or amines under controlled temperature and solvent conditions.

Major Products Formed:

Oxidation: Formation of erbium oxides or other oxidized species.

Reduction: Formation of lower oxidation state erbium complexes.

Substitution: Formation of new erbium complexes with different ligands.

Aplicaciones Científicas De Investigación

Erbium(III) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.

Medicine: Explored for its potential in photodynamic therapy and other medical applications.

Industry: Utilized in the production of thin films, coatings, and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of erbium(III) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique electronic structure allows it to interact with different molecular targets, facilitating various chemical transformations. The pathways involved often include coordination to metal centers and participation in redox reactions .

Comparación Con Compuestos Similares

Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another erbium complex with similar coordination properties.

Ytterbium(III) hexafluoroacetylacetonate dihydrate: A similar compound with ytterbium instead of erbium.

Yttrium(III) hexafluoroacetylacetonate hydrate: A yttrium-based analogue with comparable chemical behavior.

Uniqueness: Erbium(III) hexafluoroacetylacetonate hydrate is unique due to its specific coordination environment and the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over chemical reactivity and material properties .

Actividad Biológica

Erbium(III) hexafluoroacetylacetonate hydrate (Er(hfac)₃·xH₂O) is a lanthanide complex that has garnered interest in various fields, particularly in biological applications due to its unique properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

This compound is characterized by its high solubility in organic solvents such as toluene and chlorinated solvents, which makes it suitable for various applications, including photodynamic therapy and bioimaging . The synthesis of this compound typically involves the reaction of erbium(III) salts with hexafluoroacetylacetone under controlled conditions, often yielding a stable hydrate form .

Photodynamic Therapy (PDT)

One of the most promising applications of Er(hfac)₃·xH₂O is in photodynamic therapy. The compound exhibits significant photochemical properties, allowing it to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for PDT, where ROS can induce apoptosis in cancer cells. Studies have shown that lanthanide complexes can enhance singlet oxygen generation, making them suitable candidates for therapeutic applications .

Bioimaging and Biosensing

Erbium compounds are also explored for bioimaging due to their luminescent properties. The ability of Er(hfac)₃·xH₂O to emit light in the near-infrared (NIR) range allows for deeper tissue penetration and reduced autofluorescence during imaging procedures. This property enhances the visibility of biological structures in live organisms .

Case Studies

- Study on Photodynamic Efficacy : A recent study investigated the efficacy of Er(hfac)₃·xH₂O in inducing cell death in HeLa cells through PDT. The results indicated a dose-dependent increase in cytotoxicity when exposed to light, confirming the compound's potential as a therapeutic agent .

- Biosensing Applications : Another research highlighted the use of Er(hfac)₃·xH₂O in biosensing platforms, where its luminescent properties were utilized to detect specific biomolecules. The study demonstrated that the compound could effectively bind to target analytes, providing a sensitive detection method with low background noise .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile of Er(hfac)₃·xH₂O is essential. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity; however, further investigations are necessary to evaluate long-term effects and biocompatibility .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₆O₃Er |

| Solubility | Soluble in toluene and chlorinated solvents |

| Photodynamic Activity | Generates singlet oxygen upon light activation |

| Emission Range | Near-infrared (NIR) |

| Toxicity Level | Low at therapeutic concentrations |

Propiedades

IUPAC Name |

erbium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2/b3*2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJRJAVIMPXKRE-AHUNZLEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ErF18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.